1-benzoyl-4-(2-bromobenzyl)piperazine
Overview
Description
1-benzoyl-4-(2-bromobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-(2-bromobenzyl)piperazine typically involves the following steps:
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Bromination of Benzyl Compounds: : The initial step involves the bromination of benzyl compounds using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) and a catalyst such as benzoyl peroxide. This reaction yields benzylic bromides .
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Formation of Piperazine Derivative: : The benzylic bromide is then reacted with piperazine to form the desired piperazine derivative. This step often requires the use of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-(2-bromobenzyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-benzoyl-4-(2-bromobenzyl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(2-bromobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: Known for its stimulant properties and used in recreational drugs.
1-(4-bromobenzyl)piperazine: A related compound with similar structural features.
Uniqueness
1-benzoyl-4-(2-bromobenzyl)piperazine is unique due to the presence of both benzoyl and bromobenzyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-benzoyl-4-(2-bromobenzyl)piperazine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
The synthesis of this compound typically involves the bromination of benzyl compounds followed by reaction with piperazine. Key steps include:
- Bromination : Utilizing N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride (CCl4) to yield benzylic bromides.
- Formation of Piperazine Derivative : The benzylic bromide is reacted with piperazine in the presence of a base like triethylamine to form the desired compound.
This compound's unique structure, featuring both a benzoyl group and a bromobenzyl moiety, enhances its reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, with findings suggesting effective inhibition at low concentrations:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related piperazine derivatives can inhibit bacteria such as Pseudomonas aeruginosa with MIC values as low as 1 µg/mL . While specific MIC values for this compound are not detailed in the literature, its structural similarities suggest comparable efficacy.
Anticancer Activity
The compound is also being explored for its potential anticancer properties. Preliminary studies indicate that piperazine derivatives can inhibit tumor cell proliferation effectively. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with neurotransmitter receptors or enzymes, altering their activity and leading to observed biological effects.
- Cellular Pathways : It is hypothesized that the compound influences specific molecular targets involved in cell signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-benzylpiperazine | Simple benzyl substitution | Stimulant properties |
1-(4-bromobenzyl)piperazine | Bromine substitution on benzyl group | Antimicrobial activity |
This compound | Unique combination of benzoyl and bromobenzyl groups | Antimicrobial and anticancer properties |
This table illustrates how variations in structure can lead to differing biological activities.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of piperazine derivatives:
- A study demonstrated that piperazine hybrids exhibited potent antibacterial activity against E. coli and S. aureus, suggesting that modifications like bromination can enhance efficacy .
- Another research effort highlighted the importance of side chain diversity in increasing antimicrobial potency, indicating that structural modifications could lead to improved therapeutic agents .
Properties
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-9-5-4-8-16(17)14-20-10-12-21(13-11-20)18(22)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWFGICEHRNHMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360442 | |
Record name | SMR000070265 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5817-80-1 | |
Record name | SMR000070265 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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